molecular formula C6H3Cl2FO2S B1630406 2-Chloro-4-fluorobenzenesulfonyl chloride CAS No. 85958-57-2

2-Chloro-4-fluorobenzenesulfonyl chloride

Cat. No. B1630406
CAS RN: 85958-57-2
M. Wt: 229.06 g/mol
InChI Key: FCFPJKHVCHKCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Formula : C<sub>6</sub>H<sub>3</sub>Cl<sub>2</sub>FO<sub>2</sub>S

  • Molecular Weight : 229.056 g/mol

  • IUPAC Name : 2-Chloro-4-fluorobenzenesulfonyl chloride

  • CAS Registry Number : 85958-57-2

  • Structure :





  • Synthesis Analysis



    • Synthesized from o-benzenedisulfonyl fluoride.





  • Molecular Structure Analysis



    • The molecular structure can be viewed using Java or Javascript here.





  • Chemical Reactions Analysis



    • Used as an activating agent for covalent attachment of biological substances to solid supports.

    • Also employed in protein studies by fluorine NMR.




  • Scientific Research Applications

    • Summary of the Application: 2-Chloro-4-fluorobenzenesulfonyl chloride is used in the synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol . This compound could potentially be used in the development of new pharmaceuticals, although further details were not available.
    • Methods of Application or Experimental Procedures: While the exact procedures and technical details were not provided, the synthesis likely involves a reaction between 2-Chloro-4-fluorobenzenesulfonyl chloride and a suitable piperidine derivative, followed by further reactions to introduce the diphenylmethanol group .

    Safety And Hazards



    • Causes severe skin burns and eye damage.

    • Avoid inhalation and skin contact.

    • Seek medical attention if exposed.




  • Future Directions



    • Further research on its applications in organic synthesis and materials science.




    Remember to handle this compound with care due to its corrosive properties. 🧪🔬


    properties

    IUPAC Name

    2-chloro-4-fluorobenzenesulfonyl chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H3Cl2FO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FCFPJKHVCHKCMP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H3Cl2FO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60335082
    Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60335082
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    229.06 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-4-fluorobenzenesulfonyl chloride

    CAS RN

    85958-57-2
    Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60335082
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-chloro-4-fluorobenzene-1-sulfonyl chloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Chloro-4-fluorobenzenesulfonyl chloride
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    2-Chloro-4-fluorobenzenesulfonyl chloride
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    2-Chloro-4-fluorobenzenesulfonyl chloride
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    2-Chloro-4-fluorobenzenesulfonyl chloride
    Reactant of Route 5
    Reactant of Route 5
    2-Chloro-4-fluorobenzenesulfonyl chloride
    Reactant of Route 6
    Reactant of Route 6
    2-Chloro-4-fluorobenzenesulfonyl chloride

    Citations

    For This Compound
    10
    Citations
    XH Du, S Chen, M Zheng, ZY Xu - Organic preparations and …, 2005 - Taylor & Francis
    Finally, the title compound 4 was readily obtained in 96% yield in better than 98% purity by nitration of 3 with 1.0-1.05 equivalent of 95% fuming nitric acid in conc. sulfuric acid (98%) at …
    Number of citations: 3 www.tandfonline.com
    H Li, A Sasmal, X Shi, JF Soulé… - Organic & Biomolecular …, 2018 - pubs.rsc.org
    … A similar yield in 49i was obtained for the coupling of 2-chloro-4-fluorobenzenesulfonyl chloride with menthofuran. Using the same reaction conditions, we also successfully arylated …
    Number of citations: 15 pubs.rsc.org
    F Abdelmalek, F Derridj, S Djebbar… - Beilstein Journal of …, 2015 - beilstein-journals.org
    … have demonstrated that a halogen atom such as chlorine or bromine at the C3 or C4 position enhances its reactivity [65], we decided to use 2-chloro-4-fluorobenzenesulfonyl chloride …
    Number of citations: 5 www.beilstein-journals.org
    TG Kraljević, A Harej, M Sedić, SK Pavelić… - European journal of …, 2016 - Elsevier
    … Compound 2d was synthesized according to the general procedure using pyridine (1.4 mL), propargyl amine (0.26 g, 4.6 mmol) and 2-chloro-4-fluorobenzenesulfonyl chloride (0.6 g, …
    Number of citations: 122 www.sciencedirect.com
    MO Salazar, MI Osella, IA Ramallo, RLE Furlán - RSC advances, 2018 - pubs.rsc.org
    … of 2-chloro-4-fluorobenzenesulfonyl chloride to afford 83.8 mg of II-f (81% final yield). H RMN (300 MHz, CDCl 3 ) δ = 8.03 (1H, s, N [double bond, length as m-dash] CH–N), 6.99 (1H, s, …
    Number of citations: 7 pubs.rsc.org
    AO Adeniji, RM Wells, A Adejare - Current medicinal …, 2012 - ingentaconnect.com
    … This compound was prepared as described for compound 1 starting from 2-chloro-4-fluorobenzenesulfonyl chloride (0.61 g, 2.7 mmol) and 2-Ad.HCl (0.50 g, 2.7 mmol) …
    Number of citations: 8 www.ingentaconnect.com
    Y Quan, R Zhou, B Yang, L Wang, Y Wang, Y Ji, Y Li… - Bioorganic …, 2023 - Elsevier
    … -chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile (23) was prepared from intermediate 7 and 2-chloro-4‑fluorobenzenesulfonyl chloride …
    Number of citations: 1 www.sciencedirect.com
    A Kamal, P Swapna, RV Shetti, AB Shaik… - European Journal of …, 2013 - Elsevier
    … The compound 7j was prepared according to the above described method using 6a (299 mg, 1 mmol) and 2-chloro-4-fluorobenzenesulfonyl chloride (275 mg, 1.2 mmol) with yield 297 …
    Number of citations: 61 www.sciencedirect.com
    C Zhang, X Wu, A Wei, X Zhuang, H Xu, X Luo… - Available at SSRN … - papers.ssrn.com
    The bromodomain and extra-terminal (BET) family proteins are considered as attractive therapeutic targets for treatment of various cancers. Here, we describe the design, optimization …
    Number of citations: 0 papers.ssrn.com
    F Calzaferri, P Narros-Fernandez… - Journal of Medicinal …, 2021 - ACS Publications
    The ATP-gated P2X7 purinergic receptor (P2X7) is involved in the pathogenesis of many neurodegenerative diseases (NDDs). Several P2X7 antagonists have been developed, though …
    Number of citations: 15 pubs.acs.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.